molecular formula C10H15ClO B15345377 Adamantan-1-ol, 4-chloro-

Adamantan-1-ol, 4-chloro-

Cat. No.: B15345377
M. Wt: 186.68 g/mol
InChI Key: SQFWORKEUYQZGS-UHFFFAOYSA-N
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Description

4-Chloroadamantan-1-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound, with the molecular formula C10H15ClO, features a chlorine atom and a hydroxyl group attached to the adamantane framework. The unique structure of adamantane derivatives, including 4-chloroadamantan-1-ol, imparts significant stability and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroadamantan-1-ol typically involves the chlorination of adamantan-1-ol. One common method includes the reaction of adamantan-1-ol with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by hydrolysis to yield 4-chloroadamantan-1-ol . Another approach involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods: Industrial production of 4-chloroadamantan-1-ol often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to balance the reactivity of the chlorinating agent with the stability of the adamantane framework .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroadamantan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloroadamantan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloroadamantan-1-ol in biological systems involves its interaction with cellular membranes and proteins. The adamantane framework enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt viral replication or cancer cell proliferation. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and stability .

Comparison with Similar Compounds

Uniqueness of 4-Chloroadamantan-1-ol: The presence of both a chlorine atom and a hydroxyl group in 4-chloroadamantan-1-ol provides a unique combination of reactivity and stability. This dual functionality allows for versatile chemical modifications and applications in various fields, distinguishing it from other adamantane derivatives .

Properties

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

4-chloroadamantan-1-ol

InChI

InChI=1S/C10H15ClO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5H2

InChI Key

SQFWORKEUYQZGS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3Cl)O

Origin of Product

United States

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